4-[(E)-(4-Methoxyphenyl)diazenyl]naphthalen-1-amine
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Overview
Description
4-[(E)-(4-Methoxyphenyl)diazenyl]naphthalen-1-amine is an organic compound with the molecular formula C17H15N3O. It is a member of the azo compound family, characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings. This compound is notable for its vibrant color and is often used in dye and pigment industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(4-Methoxyphenyl)diazenyl]naphthalen-1-amine typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-methoxyaniline to form the diazonium salt. This intermediate is then coupled with naphthalen-1-amine under basic conditions to yield the desired azo compound.
Reaction Conditions:
Diazotization: 4-methoxyaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
Azo Coupling: The diazonium salt is then reacted with naphthalen-1-amine in an alkaline medium (e.g., sodium hydroxide, NaOH) to produce this compound.
Industrial Production Methods
In industrial settings, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the production process, minimize by-products, and ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(4-Methoxyphenyl)diazenyl]naphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group (-N=N-) can yield corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon, Pd/C) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-[(E)-(4-Methoxyphenyl)diazenyl]naphthalen-1-amine has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a chromophore in dye chemistry.
Biology: Investigated for its potential as a biological stain and in the study of enzyme interactions.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 4-[(E)-(4-Methoxyphenyl)diazenyl]naphthalen-1-amine involves its interaction with biological molecules. The compound can intercalate into DNA, disrupting its function and leading to cell death. It also interacts with enzymes, inhibiting their activity and affecting cellular processes. The diazenyl group plays a crucial role in these interactions, facilitating the binding to molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-(4-Nitrophenyl)diazenyl]naphthalen-1-amine
- 4-[(E)-(4-Bromophenyl)diazenyl]naphthalen-1-amine
- 4-[(E)-(6-Chloro-3-pyridinyl)diazenyl]-1-naphthalenamine
Uniqueness
4-[(E)-(4-Methoxyphenyl)diazenyl]naphthalen-1-amine is unique due to the presence of the methoxy group (-OCH3) on the phenyl ring. This functional group influences the compound’s electronic properties, enhancing its stability and reactivity. The methoxy group also affects the compound’s color, making it distinct from other azo compounds.
Properties
CAS No. |
17804-15-8 |
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Molecular Formula |
C17H15N3O |
Molecular Weight |
277.32 g/mol |
IUPAC Name |
4-[(4-methoxyphenyl)diazenyl]naphthalen-1-amine |
InChI |
InChI=1S/C17H15N3O/c1-21-13-8-6-12(7-9-13)19-20-17-11-10-16(18)14-4-2-3-5-15(14)17/h2-11H,18H2,1H3 |
InChI Key |
VXNGMFSSRFWWOU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=NC2=CC=C(C3=CC=CC=C32)N |
Origin of Product |
United States |
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